1-oxo-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1H-isochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-OXO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1H-ISOCHROMENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an isochromene core, a thiazole ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
The synthesis of 1-OXO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1H-ISOCHROMENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the isochromene core, the introduction of the thiazole ring, and the incorporation of the trifluoromethyl-substituted phenyl group. Key synthetic routes may include:
Formation of Isochromene Core: This can be achieved through cyclization reactions involving ortho-substituted benzaldehydes and suitable nucleophiles.
Introduction of Thiazole Ring: The thiazole ring can be synthesized via condensation reactions involving thioamides and α-haloketones.
Incorporation of Trifluoromethyl-Substituted Phenyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-OXO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1H-ISOCHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-OXO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1H-ISOCHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound may be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-OXO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1H-ISOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
1-OXO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1H-ISOCHROMENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-OXO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1H-ISOCHROMENE-3-CARBOXAMIDE: This compound shares a similar core structure but may have different substituents or functional groups.
Trifluoromethyl-Substituted Isochromenes: These compounds have similar trifluoromethyl groups but may differ in the position or nature of other substituents.
Thiazole-Containing Isochromenes: These compounds contain thiazole rings and isochromene cores but may vary in the nature of other substituents.
The uniqueness of 1-OXO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1H-ISOCHROMENE-3-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H13F3N2O3S |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
1-oxo-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]isochromene-3-carboxamide |
InChI |
InChI=1S/C21H13F3N2O3S/c22-21(23,24)14-6-3-4-12(8-14)9-15-11-25-20(30-15)26-18(27)17-10-13-5-1-2-7-16(13)19(28)29-17/h1-8,10-11H,9H2,(H,25,26,27) |
InChI Key |
YETSWDUJMDLGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.